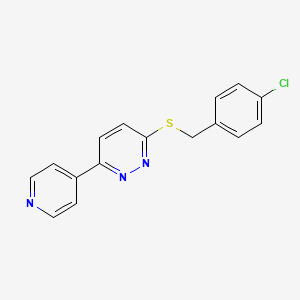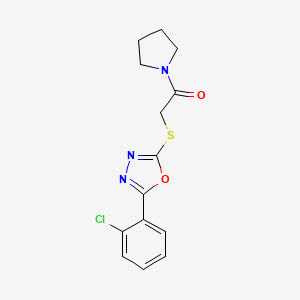
Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-cyanophenylacetate” is similar to the compound you’re asking about . It has a molecular formula of C11H11NO2 and a molecular weight of 189.214 g/mol . It’s used in laboratory chemicals .
Synthesis Analysis
In a study, Ethyl 2-arylhydrazinecarboxylates were used as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate and ethyl 2-(4-cyanophenyl)hydrazinecarboxylate were identified as potent catalysts .
Chemical Reactions Analysis
Cyanoacetohydrazides have been used in the synthesis of heterocyclic compounds . The reaction mechanism includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group to give an intermediate .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Phosphine-catalyzed Annulation One study details an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines. This method demonstrates the compound's utility as a 1,4-dipole synthon in regioselective reactions, highlighting its role in creating complex organic structures with potential applications in drug discovery and development (Zhu, Lan, & Kwon, 2003).
Solid-State Transformation Another research effort focused on the solid-state transformation of a similar compound, showcasing how heating can induce structural changes that may affect its chemical and physical properties. This insight is crucial for the development of pharmaceuticals, where the stability of a compound can significantly impact its efficacy and shelf life (Heyde, Buergi, & Shklover, 1991).
Potential Biological Activities
Antimicrobial Activity A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, synthesized starting from a compound with a similar structure, were screened for antimicrobial activity. The study suggests that these derivatives could serve as leads for the development of new antimicrobial agents, demonstrating the core compound's relevance in medicinal chemistry (El‐Kazak & Ibrahim, 2013).
Antituberculosis Activity Further research into the synthesis of highly functionalized tetrahydropyridines and pyridines from ethyl-3-oxo-4-(arylsulfanyl)butanoate and other reagents has identified compounds with significant activity against Mycobacterium tuberculosis. This highlights the potential of derivatives of Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate in developing new antituberculosis treatments (Raju et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s presumed that the reaction mechanism includes formation of an intermediate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure .
Biochemical Pathways
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .
Pharmacokinetics
A related compound, ethyl 3-(4-cyanophenyl)-3-oxopropionate, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have been found to inhibit the growth of various fungi and show antiviral activities .
Propriétés
IUPAC Name |
ethyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(20)15-10(2)18-14(19)8-13(15)12-6-4-11(9-17)5-7-12/h4-7,13H,3,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRCOVGWANVVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

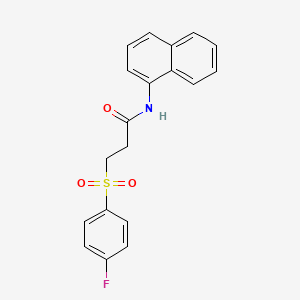
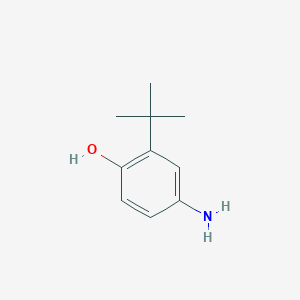

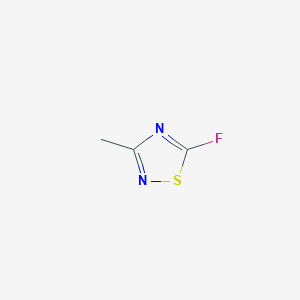
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)
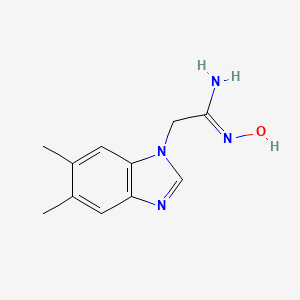
![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)

